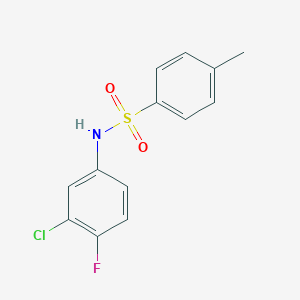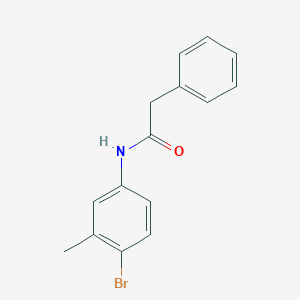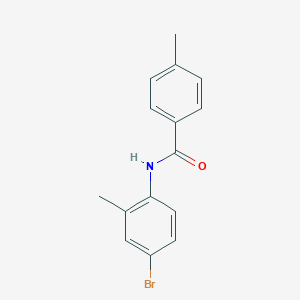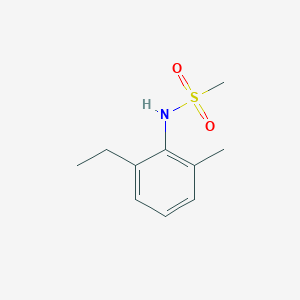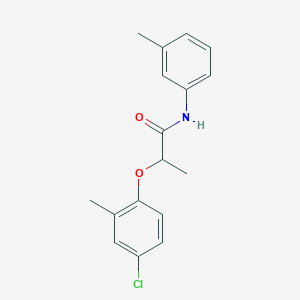
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide, also known as Clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is widely used in scientific research applications.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid activates PPARα by binding to its ligand-binding domain (LBD). The binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a transcriptional complex. The complex then binds to specific DNA sequences, called peroxisome proliferator response elements (PPREs), in the promoter region of target genes, leading to their upregulation.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid has several biochemical and physiological effects, including the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and bile acid synthesis. It also decreases plasma triglyceride and cholesterol levels, improves insulin sensitivity, and reduces inflammation. These effects are mediated by the activation of PPARα and the downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid has several advantages for lab experiments, including its high potency and specificity for PPARα, its well-characterized mechanism of action, and its availability as a commercial reagent. However, it also has some limitations, including its potential toxicity and off-target effects, which may vary depending on the experimental conditions and cell/tissue type used.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid, including the identification of novel PPARα agonists with improved efficacy and safety profiles, the development of new therapeutic strategies for metabolic disorders, and the investigation of the role of PPARα in other physiological processes, such as cancer and neurodegeneration. Additionally, the use of 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid in combination with other drugs or natural compounds may provide new insights into its pharmacological properties and therapeutic potential.
Synthesemethoden
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid is synthesized by the reaction of 4-chloro-2-methylphenol with 3-methylbenzoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 50-60°C. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid is used in scientific research as a PPARα agonist to study its role in lipid metabolism, inflammation, and energy homeostasis. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including fatty acid oxidation, lipoprotein metabolism, and bile acid synthesis. 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid activates PPARα, leading to the upregulation of these genes and a decrease in plasma triglyceride and cholesterol levels.
Eigenschaften
Molekularformel |
C17H18ClNO2 |
|---|---|
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-5-4-6-15(9-11)19-17(20)13(3)21-16-8-7-14(18)10-12(16)2/h4-10,13H,1-3H3,(H,19,20) |
InChI-Schlüssel |
FAZRBVDIHGORCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



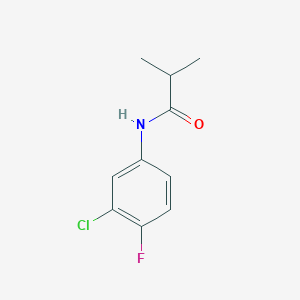
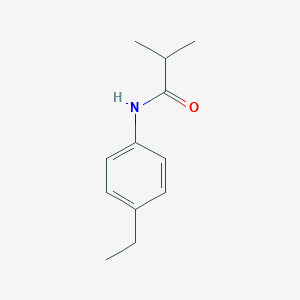
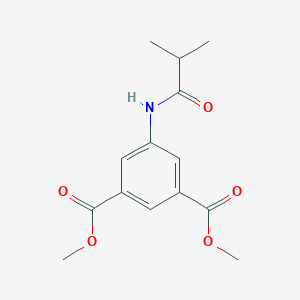
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

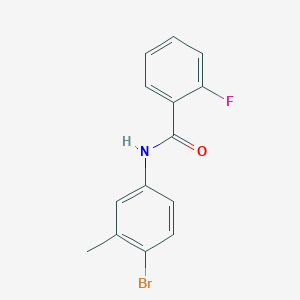
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
